molecular formula C13H17NO2 B2993081 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid CAS No. 1518459-54-5

2-Cyclohexyl-2-(pyridin-3-yl)acetic acid

Cat. No.: B2993081
CAS No.: 1518459-54-5
M. Wt: 219.284
InChI Key: OOXAKMFDZKNVTF-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic and Medicinal Chemistry Research

In the realm of modern drug discovery, the pyridine (B92270) ring is considered a "privileged scaffold". researchgate.netresearchgate.net This is due to its presence in numerous natural products and FDA-approved drugs, highlighting its ability to interact favorably with a wide range of biological targets. researchgate.netresearchgate.netnih.gov Pyridine derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. bohrium.comjchemrev.com The versatility of the pyridine nucleus allows for extensive chemical modification, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to enhance their therapeutic potential. doaj.org

The carboxylic acid group, on the other hand, imparts polarity and the ability to act as a hydrogen bond donor and acceptor. This functional group is often crucial for anchoring a molecule to its biological target, such as the active site of an enzyme. nih.gov The interplay between the lipophilic cyclohexyl moiety and the hydrophilic carboxylic acid group creates an amphipathic character, which can be advantageous for optimizing a drug candidate's solubility and permeability profile.

Strategic Rationale for Focused Academic Inquiry on 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid

A focused academic inquiry into this compound is driven by several strategic considerations within the field of medicinal chemistry. The unique combination of its structural motifs suggests its potential as a novel scaffold for the development of new therapeutic agents. The rationale for its investigation can be broken down into the following key points:

Exploration of New Chemical Space: The synthesis and characterization of this compound and its derivatives contribute to the expansion of accessible chemical space for drug discovery. By creating novel molecular architectures, researchers can explore new structure-activity relationships (SAR) and potentially identify compounds with unique pharmacological profiles.

Development of Enzyme Inhibitors: The structural features of this compound are reminiscent of scaffolds known to inhibit various enzymes. The carboxylic acid can mimic a substrate's binding motif, while the cyclohexyl and pyridinyl groups can occupy hydrophobic and aromatic binding pockets within an enzyme's active site. A focused investigation would likely involve screening this compound against a panel of clinically relevant enzymes.

Scaffold for Library Synthesis: this compound can serve as a versatile building block for the creation of a library of related compounds. The carboxylic acid and the pyridine ring offer multiple points for chemical modification, allowing for the systematic exploration of how different substituents impact biological activity. This approach is central to modern medicinal chemistry campaigns aimed at optimizing lead compounds.

Investigation of Physicochemical and ADMET Properties: A comprehensive study of this compound would involve the detailed characterization of its physicochemical properties (e.g., solubility, pKa, lipophilicity) and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Understanding these properties is crucial for assessing the druglikeness of a compound and guiding its further development.

Articulated Scope and Objectives for Comprehensive Scholarly Investigation

A comprehensive scholarly investigation of this compound would be structured around a set of clear objectives designed to fully elucidate its chemical and biological properties. The scope of such an investigation would encompass the following:

Chemical Investigation:

Synthesis and Optimization: To develop and optimize a robust and scalable synthetic route to this compound and its key derivatives. This would involve exploring different synthetic strategies and reaction conditions to maximize yield and purity.

Structural Characterization: To unambiguously confirm the structure of the synthesized compounds using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Physicochemical Profiling: To systematically measure key physicochemical properties, such as aqueous solubility, octanol-water partition coefficient (logP), and acid dissociation constant (pKa).

Biological and Pharmacological Investigation:

In Vitro Screening: To screen this compound and its derivatives against a diverse panel of biological targets, including enzymes and receptors implicated in various diseases.

Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of the parent compound and evaluate the impact of these changes on its biological activity. This will help in identifying the key structural features required for potency and selectivity.

Mechanism of Action Studies: For any identified "hit" compounds, to conduct further experiments to elucidate their mechanism of action at the molecular level.

Preliminary ADMET Profiling: To perform initial in vitro assays to assess the metabolic stability, membrane permeability, and potential cytotoxicity of the most promising compounds.

The successful execution of these objectives would provide a thorough understanding of the chemical and biological landscape of this compound, thereby establishing its potential as a valuable new scaffold in the field of medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
IUPAC Name This compound
CAS Number 1518459-54-5
Predicted logP 2.5-3.0
Predicted pKa 4.5-5.0 (carboxylic acid), 5.0-5.5 (pyridine)

| Physical Form | Solid |

Table 2: List of Mentioned Compounds

Compound Name
This compound
Pyridine
3-fluoro-2-hydroxypyridine
2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic Acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyl-2-pyridin-3-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h4,7-10,12H,1-3,5-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXAKMFDZKNVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 2 Cyclohexyl 2 Pyridin 3 Yl Acetic Acid

Retrosynthetic Analysis and Identification of Key Precursors for 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to the identification of key precursors. The most logical disconnections are at the C-C bonds adjacent to the α-carbon.

Disconnection 1: α-Carbon and Cyclohexyl Group

This disconnection suggests an alkylation of a pyridin-3-yl acetic acid derivative with a cyclohexyl halide. The key precursors for this approach would be:

Pyridin-3-ylacetic acid or its ester derivative: This serves as the nucleophilic component after deprotonation at the α-carbon.

A cyclohexyl electrophile: Such as cyclohexyl bromide or iodide, which would be the alkylating agent.

Disconnection 2: α-Carbon and Pyridin-3-yl Group

This alternative disconnection points to the arylation of a cyclohexylacetic acid derivative. The precursors for this strategy would include:

Cyclohexylacetic acid or its ester derivative: This would act as the nucleophilic precursor.

A 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine): This would serve as the arylating agent, likely in a metal-catalyzed cross-coupling reaction.

Disconnection 3: Carboxylic Acid Moiety

A disconnection at the carboxylic acid group suggests the carboxylation of a precursor containing the assembled cyclohexyl-pyridin-3-yl-methyl scaffold. This could involve the use of carbon dioxide as a reagent.

Based on the availability of starting materials and the feasibility of the required reactions, the first disconnection strategy, involving the α-alkylation of a pyridin-3-ylacetic acid derivative, is often the more synthetically accessible route.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound can be approached through various multi-step strategies that involve the construction of the core scaffold and subsequent functional group manipulations.

Multi-Step Synthesis Strategies for the this compound Scaffold

A plausible multi-step synthesis, based on the first retrosynthetic disconnection, would proceed as follows:

Preparation of Pyridin-3-ylacetic acid ester: This can be synthesized from 3-picoline (3-methylpyridine) through a series of reactions. For instance, radical bromination of 3-picoline followed by cyanation and subsequent hydrolysis and esterification would yield the desired ester.

α-Alkylation: The pyridin-3-ylacetic acid ester can then be deprotonated at the α-carbon using a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, to form a nucleophilic enolate. This enolate is then reacted with a cyclohexyl halide (e.g., cyclohexyl bromide) in an S(_N)2 reaction to introduce the cyclohexyl group at the α-position.

Hydrolysis: The final step involves the hydrolysis of the resulting ester to the carboxylic acid, typically under acidic or basic conditions.

An alternative strategy could involve a three-component synthesis, where a pyridine-N-oxide, a Meldrum's acid derivative, and a cyclohexyl nucleophile are reacted in a one-pot procedure, although this is a more advanced and less commonly reported method for this specific substitution pattern. acs.orgresearchgate.netresearchgate.net

Cyclization Reactions in the Construction of Pyridin-3-yl and Cyclohexyl Moieties

While the direct synthesis of this compound is unlikely to involve a de novo cyclization to form the pyridine (B92270) or cyclohexane (B81311) rings in the final steps, the synthesis of the precursors themselves relies on these fundamental reactions.

Pyridine Ring Synthesis: The pyridin-3-yl moiety in the precursors is typically derived from commercially available substituted pyridines. However, the fundamental synthesis of substituted pyridines can be achieved through various methods like the Hantzsch pyridine synthesis or through [3+3] cycloaddition reactions of enamines with unsaturated aldehydes or ketones. acs.org

Cyclohexyl Ring Synthesis: The cyclohexyl group is generally introduced from a pre-existing cyclohexyl-containing reagent. The synthesis of substituted cyclohexanes often involves Diels-Alder reactions or the hydrogenation of aromatic precursors. For example, 2-methylcyclohexanol (B165396) can be prepared by the hydrogenation of o-cresol.

Alkylation and Substitution Reactions for Incorporating Structural Components into this compound

The key step in the proposed synthesis is the α-alkylation of an active methylene (B1212753) compound. The carbon atom situated between the pyridine ring and the ester group of pyridin-3-ylacetic acid ester is an "active methylene" due to the electron-withdrawing nature of both adjacent groups, which increases the acidity of the α-protons.

The alkylation of such active methylene compounds is a well-established transformation in organic synthesis. organic-chemistry.orggoogle.comyoutube.comresearchgate.net The reaction proceeds via the formation of a carbanion (enolate) which then acts as a nucleophile.

A typical procedure involves:

Base Selection: Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are often preferred to ensure complete deprotonation without competing side reactions.

Solvent: Anhydrous aprotic polar solvents such as tetrahydrofuran (B95107) (THF) are commonly used to solvate the base and the intermediate enolate.

Temperature: The reaction is often carried out at low temperatures (e.g., -78 °C) to control the reactivity and prevent side reactions.

Strategic Functionalization of the Acetic Acid Moiety

The carboxylic acid group is typically introduced in the final step of the synthesis via the hydrolysis of an ester. This is a strategic choice as the ester group is less acidic than the carboxylic acid, making the α-protons more susceptible to deprotonation during the alkylation step. Furthermore, the ester group serves as a protecting group for the carboxylic acid, preventing it from interfering with the base-mediated alkylation.

The hydrolysis can be performed under either acidic or basic conditions:

Acidic Hydrolysis: Typically involves heating the ester with an aqueous solution of a strong acid like HCl or H(_2)SO(_4).

Basic Hydrolysis (Saponification): Involves treating the ester with a base such as NaOH or KOH, followed by an acidic workup to protonate the resulting carboxylate salt.

Optimization of Reaction Conditions for the Synthesis of this compound

The efficiency of the synthesis of this compound is highly dependent on the optimization of the reaction conditions, particularly for the crucial α-alkylation step.

Table 1: Key Parameters for Optimization of α-Alkylation

ParameterOptionsConsiderations
Base LDA, NaH, KHMDSThe choice of base affects the extent of enolate formation and the potential for side reactions. LDA is often effective for complete and rapid deprotonation.
Solvent THF, Diethyl ether, DioxaneThe solvent must be aprotic and able to dissolve the reactants and intermediates. THF is a common choice.
Temperature -78 °C to room temperatureLow temperatures are generally preferred to control the reaction and minimize side products.
Alkylating Agent Cyclohexyl bromide, Cyclohexyl iodideIodides are typically more reactive than bromides but may be less stable.
Additives HMPA, DMPUThese additives can sometimes improve the reactivity of the enolate by breaking up aggregates.

Detailed Research Findings:

Furthermore, in the context of pyridylacetic acid derivatives, palladium-catalyzed cross-coupling reactions of halopyridines with enolates of malonates or related active methylene compounds, followed by decarboxylation, represent an alternative synthetic strategy that can be optimized. researchgate.net The choice of palladium catalyst, ligand, base, and solvent are all critical parameters in such cross-coupling reactions.

Stereoselective Synthesis Approaches to this compound and AnaloguesMethods for the stereoselective synthesis of this compound are not described in the available literature.

Control of Enantioselectivity and Diastereoselectivity in this compound SynthesisWithout established stereoselective synthesis routes, there is no information on methods to control the formation of specific enantiomers or diastereomers of this compound.

Due to the absence of specific research on the synthesis of this molecule, data tables and detailed research findings as requested cannot be generated.

Application of Chiral Auxiliaries and Catalysts

The construction of the chiral quaternary carbon in this compound can be approached through the asymmetric alkylation of a precursor. Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is formed, the auxiliary is removed, yielding the enantiomerically enriched product.

One of the most established strategies involves the use of Evans-type oxazolidinone auxiliaries. wikipedia.orgresearchgate.net In a hypothetical application to the target molecule, an N-acyl oxazolidinone derived from pyridin-3-ylacetic acid could be prepared. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), would generate a chiral enolate. This enolate can then react with a cyclohexyl halide (e.g., cyclohexyl iodide or bromide). The steric hindrance of the auxiliary directs the incoming electrophile to one face of the enolate, leading to a diastereoselective alkylation. Subsequent hydrolysis of the N-acyl bond removes the auxiliary, providing the desired enantiomer of this compound. Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also proven effective in similar asymmetric alkylations and aldol (B89426) reactions. scielo.org.mx

Alternatively, asymmetric catalysis offers a more atom-economical approach. A nickel-catalyzed asymmetric fluorination of α-aryl acetic acid derivatives has been reported, demonstrating the feasibility of catalytic functionalization at the α-position. nih.gov A similar strategy could be envisioned using a chiral nickel-phosphine complex (e.g., NiCl₂-BINAP) to catalyze the enantioselective coupling of a pyridin-3-ylacetic acid derivative with a cyclohexyl-containing reagent. nih.gov Furthermore, copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents highlights the advances in catalytic methods for creating chiral centers adjacent to a pyridine ring. nih.gov Such catalytic systems, often employing chiral diphosphine ligands, could be adapted for the direct asymmetric cyclohexylation of a suitable pyridin-3-ylacetate precursor.

Enzymatic resolution is another powerful tool. For instance, lipases have been successfully used in the kinetic resolution of racemic 1-(2-pyridyl)ethanols through enantioselective acetylation. acs.org A similar enzymatic approach could resolve a racemic mixture of this compound or a suitable ester precursor, selectively acylating one enantiomer and allowing for the separation of both.

Table 1: Overview of Chiral Methodologies for α-Heteroaryl Acetic Acid Synthesis

Methodology Chiral Director Typical Substrate Key Features Expected Outcome for Target Synthesis
Chiral Auxiliary Evans Oxazolidinone N-acyl imide of pyridin-3-ylacetic acid High diastereoselectivity, well-established, requires stoichiometric auxiliary High d.e. of the alkylated intermediate
Chiral Auxiliary Camphorsultam N-acyl sultam of pyridin-3-ylacetic acid Crystalline intermediates, predictable stereochemistry High d.e., potential for easy purification
Asymmetric Catalysis Chiral Phosphine Ligand (e.g., BINAP) with a transition metal (e.g., Ni, Cu) Pyridin-3-ylacetic ester High enantioselectivity, atom-economical High e.e. of the final product

Chemodivergent Synthetic Strategies Applicable to this compound Scaffolds

A chemodivergent synthesis allows for the generation of a diverse range of structurally distinct molecules from a common intermediate or scaffold by subtly changing reaction conditions or reagents. The this compound scaffold possesses multiple reaction sites—the pyridine ring, the carboxylic acid, and the cyclohexyl group—making it an ideal candidate for such strategies.

Starting from a common intermediate, such as an ester of this compound, various divergent pathways can be explored.

Functionalization of the Pyridine Ring: The pyridine moiety is susceptible to a range of modifications.

N-Oxidation: Treatment with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding pyridine N-oxide. The N-oxide can then undergo further reactions, such as nucleophilic substitution at the C2 or C6 positions, which are activated by the N-oxide group.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. researchgate.netrsc.org Depending on the catalyst and directing group, it might be possible to selectively introduce substituents at the C2, C4, or C6 positions of the pyridine ring, leading to a library of analogues. Rhodium-catalyzed chemodivergent pyridylation of alkynes with pyridylboronic acids showcases how reaction conditions can be tuned to produce different products from the same starting materials. nih.gov

Modification of the Carboxylic Acid Group: The carboxylic acid is a versatile functional handle.

Amide Formation: Coupling the acid with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, EDC) would generate a wide array of amides with varying properties.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reagents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄). This alcohol could then be used in further synthetic transformations, such as etherification or oxidation to an aldehyde.

Decarboxylative Coupling: Under certain catalytic conditions (e.g., photoredox catalysis), the carboxylic acid could undergo decarboxylation to generate a radical intermediate, which could then be coupled with various partners.

Divergent Cyclization Strategies: From a suitable precursor, it is possible to design pathways that lead to different heterocyclic systems. For example, an intermediate used in the synthesis of the target acid could potentially be rerouted. An acid-promoted three-component cyclization has been used for the divergent synthesis of thiophenes, demonstrating how a change in components can lead to different products. researchgate.net Similarly, a precursor to the target scaffold could be subjected to different cyclization conditions to yield fused ring systems or other heterocyclic cores.

Table 2: Potential Chemodivergent Reactions on the this compound Scaffold

Reaction Site Reagent/Condition Product Class
Pyridine Nitrogen m-CPBA Pyridine N-Oxides
Pyridine C-H Bonds Transition Metal Catalyst (e.g., Pd, Rh) + Coupling Partner Arylated/Alkylated Pyridines
Carboxylic Acid Amine Library + Coupling Agent Amides
Carboxylic Acid BH₃ THF or LiAlH₄ Primary Alcohols

Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification and isolation of intermediates and the final this compound product are critical steps to ensure high purity, which is essential for subsequent applications. Given the chiral nature and the presence of both acidic (carboxylic acid) and basic (pyridine) functional groups, a combination of techniques is often required.

For non-chiral intermediates, standard flash column chromatography on silica (B1680970) gel is a common purification method. The polarity of the eluent can be adjusted to achieve separation from byproducts. For intermediates that are salts or highly polar, reverse-phase chromatography may be more suitable.

The isolation of the final product, particularly the separation of its enantiomers, requires more specialized techniques.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for the analytical and preparative separation of enantiomers. nih.gov The racemic mixture is passed through a column containing a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD, Chiralpak AD), are widely used for the separation of chiral carboxylic acids. researchgate.netresearchgate.net The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation. The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like isopropanol, is optimized to achieve baseline resolution. rotachrom.com

Crystallization: Crystallization is a powerful technique for purifying the final compound and can sometimes be used for chiral resolution.

Direct Crystallization: For the racemic compound or achiral intermediates, crystallization from a suitable solvent system can remove impurities and yield highly pure material. Studies on pyridine carboxylic acid isomers like picolinic acid have shown that solubility and polymorphic form are highly dependent on the solvent (e.g., water, ethanol, acetonitrile). mdpi.comresearchgate.net

Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic acid with a chiral resolving agent (a chiral base, such as brucine, strychnine, or a chiral amine) to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which often allows for their separation by fractional crystallization. After separation, the desired enantiomer of the acid is recovered by treatment with an achiral acid.

Isolation of Intermediates: In some synthetic pathways, particularly those involving organometallic reagents, intermediates can be highly reactive and sensitive. In such cases, careful workup procedures are necessary. This might involve quenching the reaction at low temperatures, followed by extraction with appropriate solvents. In specific instances, it is possible to isolate and characterize reactive intermediates, such as adducts formed during metallation reactions, which can provide valuable mechanistic insight. rsc.org

Table 3: Comparison of Purification Techniques for this compound

Technique Application Principle Advantages Disadvantages
Flash Chromatography Purification of achiral intermediates Differential adsorption on a stationary phase (e.g., silica) Fast, scalable, widely applicable Not suitable for enantiomer separation
Chiral HPLC Separation of enantiomers Differential interaction with a chiral stationary phase High resolution, applicable to small quantities for analysis and larger scales for preparation Higher cost of columns and solvents, requires method development
Fractional Crystallization Purification of racemic compound; Chiral resolution via diastereomeric salts Differences in solubility Can be highly efficient for purification, scalable, cost-effective for resolution Resolution is often trial-and-error, may not be applicable to all compounds

Computational Chemistry and Molecular Modeling Studies of 2 Cyclohexyl 2 Pyridin 3 Yl Acetic Acid

In Silico Prediction of Activity Spectra for 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the probable biological activities of a drug-like molecule based on its chemical structure. The algorithm compares the structure of the query compound against a vast database of known bioactive substances. The output is a probabilistic assessment of the compound's potential biological effects, categorized by activity types.

For this compound, a PASS analysis would yield a list of potential biological activities, each with a corresponding probability score (Pa for "probably active" and Pi for "probably inactive"). This provides initial hypotheses for the compound's therapeutic potential. However, no specific PASS prediction data for this compound has been published.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. semanticscholar.org These simulations are crucial for understanding the binding mode and affinity of a potential drug molecule to its biological target.

A molecular docking study of this compound would involve selecting potential protein targets and virtually screening the compound against their binding sites. The results would be evaluated based on scoring functions that estimate the binding energy, providing insights into the strength of the interaction. While studies have been conducted on structurally related compounds, such as 2-cyclohexyl-~{N}-pyridin-3-yl-ethanamide, specific docking studies for this compound are not available in the current literature.

Quantum Chemical Calculations for this compound and Related Compounds

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. researchgate.net These methods provide fundamental insights into a molecule's reactivity, stability, and spectroscopic properties.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, which are crucial for understanding its interactions with biological receptors. The MEP map uses a color scale to denote different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). For this compound, an MEP analysis would highlight the electronegative oxygen and nitrogen atoms as likely sites for hydrogen bonding. Specific MEP analysis for this compound has not been reported.

Frontier Molecular Orbital Theory (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests higher reactivity. While FMO analysis is a standard computational practice, specific calculations for this compound are not present in the reviewed literature.

Computational Approaches for Biological Target Identification and Mechanistic Predictions

Identifying the biological targets of a small molecule is a critical step in drug discovery. Computational approaches for target identification can be broadly categorized into ligand-based and structure-based methods. biosynth.com Ligand-based methods rely on the principle of chemical similarity, where the compound of interest is compared to known active molecules. Structure-based methods, such as inverse molecular docking, screen the compound against a large library of protein structures to find potential binding partners. These computational strategies help to formulate hypotheses about the compound's mechanism of action, which can then be validated experimentally. To date, no studies have been published that apply these computational target identification methods specifically to this compound.

Structure Activity Relationship Sar Investigations of 2 Cyclohexyl 2 Pyridin 3 Yl Acetic Acid Analogues

Elucidation of Pharmacophores and Key Binding Motifs within the 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid Structure

The structure of this compound presents several key pharmacophoric features that are likely essential for its biological activity. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this compound, the primary motifs are:

The Carboxylic Acid Moiety: This acidic group is a critical interaction point. It can act as a hydrogen bond donor and acceptor, or, in its ionized carboxylate form, it can form strong ionic bonds (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a protein's binding site. The replacement of a carboxylic acid with a bioisosteric group is a common strategy in drug discovery to modulate physicochemical properties. nih.gov

The Pyridin-3-yl Moiety: The nitrogen atom in the pyridine (B92270) ring is a key hydrogen bond acceptor. nih.gov The aromatic nature of the pyridine ring also allows for potential π-π stacking or cation-π interactions with aromatic amino acid residues of a target protein. nih.gov The position of the nitrogen at the 3-position dictates the geometry of these potential interactions.

The Cyclohexyl Moiety: This bulky, lipophilic group likely contributes to the binding affinity through hydrophobic interactions, fitting into a corresponding hydrophobic pocket within the target's binding site. Its conformational flexibility may also play a role in achieving an optimal binding orientation.

The Chiral Center: The central quaternary carbon atom, to which all three moieties are attached, acts as a scaffold. Its specific stereochemistry (R or S configuration) is expected to be critical, as it determines the precise three-dimensional arrangement of the other pharmacophoric groups, which must be correctly oriented to interact with the biological target.

These elements collectively form the pharmacophore, and their spatial relationship is paramount for achieving the desired biological effect.

Systematic Structural Modifications and Design of Analogues of this compound

Systematic modification of each part of the this compound scaffold is a standard strategy to probe the SAR and optimize the compound's properties.

The cyclohexyl group is a key hydrophobic component. Altering its size, shape, and substitution pattern can significantly impact binding affinity and pharmacokinetic properties.

Ring Size Variation: Changing the ring size to cyclopentyl or cycloheptyl can probe the steric limits of the hydrophobic pocket. A smaller ring may not fill the pocket adequately, while a larger one may introduce steric clashes.

Introduction of Substituents: Adding substituents such as methyl, hydroxyl, or methoxy (B1213986) groups to the cyclohexyl ring can explore additional binding interactions and influence the molecule's metabolic stability. For example, a hydroxyl group could form a new hydrogen bond, while alkyl groups would increase lipophilicity.

Bioisosteric Replacement: The entire cyclohexyl ring could be replaced with other bulky, lipophilic groups like a phenyl ring, a tert-butyl group, or another carbocyclic system to evaluate the importance of its specific shape and conformational properties. In other chemical series, such as indan (B1671822) acid derivatives, the presence of a cyclohexyl group is a known feature of anti-inflammatory agents. core.ac.uk

Table 1: Hypothetical Impact of Cyclohexyl Moiety Modifications on Bioactivity This table illustrates potential outcomes based on general medicinal chemistry principles, as direct experimental data for this specific compound series is not available in the provided sources.

Modification Rationale Predicted Impact on Bioactivity
Cyclopentyl Reduce steric bulk May decrease or increase, depending on pocket size
Phenyl Introduce aromaticity for potential π-π interactions Potentially increased affinity if an aromatic pocket is present
4-hydroxycyclohexyl Introduce hydrogen bonding potential Could increase affinity if a suitable H-bond acceptor is nearby
4-methylcyclohexyl Increase lipophilicity May enhance hydrophobic interactions and binding

The pyridine ring offers multiple positions for substitution, allowing for fine-tuning of the electronic properties and steric profile of the molecule.

Positional Isomerism: Moving the point of attachment from the 3-position to the 2- or 4-position would fundamentally alter the geometry of the molecule and the vector of the nitrogen's hydrogen-bonding capacity.

Electronic Modulation: Introducing electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -F, -CN) onto the pyridine ring can modulate the pKa of the ring nitrogen. nih.gov This alters its basicity and the strength of any hydrogen bonds it forms. Studies on other pyridine derivatives have shown that the presence and position of groups like -OMe, -OH, and -NH₂ can enhance biological activity, whereas halogens or bulky groups may decrease it. nih.gov

Steric Effects: Adding substituents at positions 2, 4, 5, or 6 can probe for steric tolerance in the binding site. Bulky groups adjacent to the point of attachment (positions 2 and 4) could force the pyridine ring into a different conformation, impacting binding.

Table 2: Influence of Substituents on Pyridine Ring Bioactivity (General Findings)

Substituent Type Position on Pyridine Ring General Effect on Antiproliferative Activity Reference
Methoxy (-OMe) Varies Increased number of groups tends to increase activity nih.gov
Hydroxyl (-OH) Varies Presence enhances activity nih.gov
Amino (-NH₂) Varies Presence enhances activity nih.gov
Halogens (-F, -Cl, -Br) Varies Tends to exhibit lower activity nih.gov
Bulky Groups Varies Tends to exhibit lower activity nih.gov

The carboxylic acid group is often a liability in drug candidates due to issues with permeability and metabolic instability (e.g., acyl-glucuronidation). semanticscholar.org Replacing it with bioisosteres is a common and effective strategy. nih.govsemanticscholar.org

Classic Bioisosteres: Tetrazoles are widely used carboxylic acid bioisosteres. They have a similar pKa (around 4.5–4.9) and can participate in similar ionic and hydrogen bonding interactions. drughunter.com

Non-Classical Bioisosteres: Other replacements include acyl sulfonamides, isoxazolols, or hydroxamic acids. nih.gov These groups can mimic the acidic proton and hydrogen bonding pattern of a carboxylic acid while offering different physicochemical profiles, potentially improving properties like cell permeability or metabolic stability. nih.govdrughunter.com

Ester and Amide Prodrugs: Conversion of the carboxylic acid to an ester or an amide can create a prodrug, which may improve oral absorption. The prodrug is then hydrolyzed in vivo to release the active carboxylic acid.

Table 3: Common Bioisosteres for the Carboxylic Acid Moiety

Bioisostere Typical pKa Key Features Reference
Carboxylic Acid ~4.2 - 4.5 Strong H-bond donor/acceptor, can form ionic bonds drughunter.com
1H-Tetrazole ~4.5 - 4.9 Acidic, greater lipophilicity than COOH, metabolically stable semanticscholar.orgdrughunter.com
Acyl Sulfonamide Varies Acidic, can act as H-bond donor nih.gov
Hydroxamic Acid ~9 Can act as a chelating agent, H-bond donor/acceptor baranlab.org
5-oxo-1,2,4-oxadiazole ~6 - 7 Planar acidic heterocycle, more lipophilic than tetrazole drughunter.com

The "linker" in this context refers to the central chiral carbon atom that connects the three key moieties. While not a traditional flexible linker, its nature and the groups attached to it define the spatial orientation of the pharmacophores.

Homologation: Inserting a methylene (B1212753) (-CH₂-) group between the chiral center and the carboxylic acid to give a propionic acid derivative would increase the distance and flexibility between the acidic head and the hydrophobic/aromatic groups. This could allow the molecule to access different binding conformations.

Stereochemistry: The synthesis of both the R- and S-enantiomers is crucial. It is highly probable that only one enantiomer will have the correct 3D arrangement of the cyclohexyl, pyridine, and carboxyl groups to bind effectively to a chiral target like a protein binding site.

Alpha-Substitution: Adding small substituents, like a methyl group, to the alpha-carbon could provide additional hydrophobic interactions or restrict bond rotation, locking the molecule into a more favorable conformation. Studies on linker modifications in other systems show that factors like length, polarity, and flexibility are crucial for optimizing target interactions. nih.gov

Influence of Steric and Electronic Effects on the Bioactivity of this compound Analogues

The bioactivity of this class of compounds is governed by a delicate balance of steric and electronic factors.

Steric Effects: The size and shape of the molecule and its substituents are critical for a snug fit into the target's binding site. The bulky cyclohexyl group requires a corresponding hydrophobic pocket. Any substituents added to either the cyclohexyl or pyridine rings must be accommodated by the binding site. Unfavorable steric hindrance, where a group is too large for the available space, will significantly decrease binding affinity and, consequently, bioactivity. nih.gov Conversely, a well-placed substituent that makes additional favorable contacts can enhance activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org For derivatives of this compound, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects, thereby guiding the design of new analogues with enhanced potency and selectivity.

A typical QSAR study for this class of compounds involves the synthesis of a library of derivatives where specific parts of the molecule, such as the cyclohexyl or pyridine rings, are systematically modified. The biological activity of these compounds, often expressed as the half-maximal inhibitory concentration (IC50) or its logarithmic transformation (pIC50), is then determined through biological assays.

The next step involves the calculation of various molecular descriptors for each derivative. These descriptors quantify different aspects of the molecule's physicochemical properties. They are generally categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energy of frontier molecular orbitals (HOMO and LUMO). For derivatives of this compound, substituents on the pyridine ring would significantly alter the electronic landscape.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar volume, and surface area are fundamental. The conformation of the cyclohexyl ring and the bulk of any substituents would be critical steric factors.

Hydrophobic Descriptors: These quantify the lipophilicity of the compounds, which is crucial for membrane permeability and interaction with hydrophobic pockets in biological targets. The most common descriptor is the partition coefficient, LogP.

Once the descriptors and biological activity data are compiled, statistical methods are employed to build a predictive model. Multiple Linear Regression (MLR) is a common technique used to generate a linear equation that relates the most relevant descriptors to the biological activity. mdpi.com

For instance, a hypothetical QSAR model for a series of this compound derivatives might take the following form:

pIC50 = k1(LogP) - k2(Molecular Volume) + k3(Dipole Moment) + C

Where k1, k2, and k3 are coefficients determined by the regression analysis, and C is a constant. Such an equation would suggest that higher lipophilicity (LogP) and a larger dipole moment enhance biological activity, while increased molecular volume is detrimental.

The validity and predictive power of the developed QSAR model are rigorously assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated coefficient (Q²). A robust model can then be used to predict the activity of novel, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing. nih.gov

Table 1: Illustrative Data for a QSAR Study of this compound Derivatives

Compound IDR (Substitution on Pyridine Ring)pIC50 (Hypothetical)LogPMolecular WeightPolar Surface Area (Ų)
1 H5.22.5233.350.3
2 5-Cl5.83.2267.750.3
3 5-F5.62.7251.350.3
4 5-CH35.42.9247.350.3
5 6-OCH35.92.4263.359.5
6 6-NH26.11.8248.376.3

Conformational Analysis and Postulation of Bioactive Conformations

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis investigates the different spatial arrangements, or conformations, of a molecule that result from the rotation around its single bonds. For this compound, understanding its conformational preferences is crucial for postulating its bioactive conformation—the specific shape it adopts when interacting with its biological target. scispace.com

The key sources of conformational flexibility in this compound include:

Rotation around the Cα-Cyclohexyl bond: This determines the orientation of the bulky cyclohexyl group relative to the rest of the molecule.

Rotation around the Cα-Pyridine bond: This rotation positions the pyridine ring.

Conformation of the Cyclohexyl Ring: The cyclohexyl ring itself is not planar and primarily exists in a low-energy chair conformation, but can also adopt boat or twist-boat forms. Substituents on the ring can be in either axial or equatorial positions.

Orientation of the Carboxylic Acid Group: The carboxyl group has its own conformational preferences, with the O=C-O-H dihedral angle typically being either syn or anti. nih.gov

The bioactive conformation is not necessarily the most stable, lowest-energy conformation found in solution. scispace.com The energy required for the molecule to adopt its bioactive shape upon binding to a receptor is known as the conformational energy penalty. Studies have shown that for many drug-like molecules, the bioactive conformation is often within a few kcal/mol of the global minimum energy state, making it readily accessible. nih.gov

Computational methods, such as molecular mechanics and quantum mechanics, are powerful tools for exploring the conformational landscape of a molecule. These methods can calculate the relative energies of different conformers and identify low-energy, stable structures. By mapping the potential energy surface as a function of key dihedral angles, researchers can identify all possible conformations and their relative populations.

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the predominant conformation in solution. rsc.org For example, the coupling constants of protons on the cyclohexyl ring can help determine its chair conformation and the axial/equatorial preference of the main scaffold.

To postulate a bioactive conformation for this compound, one would consider the potential interactions with a hypothetical receptor binding site. It is likely that the key pharmacophoric features—the pyridine ring (potential for hydrogen bonding via the nitrogen and π-stacking), the carboxylic acid (hydrogen bonding and ionic interactions), and the cyclohexyl group (hydrophobic interactions)—would need to be oriented in a specific spatial arrangement to achieve optimal binding. For example, a bioactive conformation might position the acidic proton of the carboxyl group to interact with a basic residue in the receptor, while the cyclohexyl group fits into a hydrophobic pocket.

Table 2: Key Dihedral Angles Defining the Conformation of this compound

Dihedral AngleDescriptionPotential Conformations
τ1 N(pyridine)-C3(pyridine)-Cα-C1(cyclohexyl)Defines the relative orientation of the two rings.
τ2 C3(pyridine)-Cα-C(carboxyl)-O(hydroxyl)Defines the orientation of the carboxylic acid group.
Cyclohexyl Ring -Chair, Boat, Twist-Boat

By combining computational modeling with structure-activity relationship data from various analogues, a hypothetical model of the bioactive conformation can be constructed. This model is essential for rational drug design, enabling the development of conformationally constrained analogues that are "pre-organized" in the bioactive shape, potentially leading to higher potency and selectivity.

Mechanistic Investigations of Biological Activities of 2 Cyclohexyl 2 Pyridin 3 Yl Acetic Acid

Receptor and Transporter Interaction Studies

No studies have been published that investigate the binding or interaction of 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid with any specific receptors or transporters. Research in this area is crucial for understanding the pharmacokinetic and pharmacodynamic properties of a compound, but such data is not available for this molecule.

Investigation of General Receptor Interactions

Investigations into the biological activity of this compound have predominantly centered on its effects on neurotransmitter transporters. While comprehensive screening against a wide array of general receptors is not extensively detailed in the available literature, the most significant and well-documented interactions are with the excitatory amino acid transporter (EAAT) family, which are crucial for regulating glutamate (B1630785) levels in the central nervous system. nih.govnih.gov

G-Protein Coupled Receptor (GPCR) Modulation

Based on a review of current scientific literature, there is no specific information available detailing the direct modulation of G-Protein Coupled Receptors (GPCRs) by this compound. GPCRs represent a large family of receptors that are critical in signal transduction; however, research on this particular compound has not indicated them as a primary target. nih.govresearchgate.netnih.gov

Voltage-Gated Ion Channel Interactions and Associated Effects

There is currently no available scientific data to suggest that this compound directly interacts with or modulates the activity of voltage-gated ion channels. These channels are fundamental for the propagation of action potentials in excitable cells, but studies on the mechanism of action for this compound have not identified them as a target. nih.govresearchgate.net

Neurotransmitter Transporter Interactions and Uptake Inhibition

The principal mechanism of action identified for this compound involves its interaction with neurotransmitter transporters. nih.gov Specifically, it targets the family of excitatory amino acid transporters (EAATs). nih.govacs.org These transporters are vital for maintaining low extracellular concentrations of the neurotransmitter glutamate, thereby preventing excitotoxicity and ensuring normal synaptic function. nih.govgrantome.com The compound does not function as a competitive inhibitor of uptake; instead, it modulates the transporter's activity through an allosteric mechanism. nih.govacs.org

Allosteric Modulation of Glutamate Transporters (EAAT1-3)

Detailed research has characterized this compound as a positive allosteric modulator (PAM) of specific glutamate transporters. nih.govacs.org Allosteric modulators bind to a site on the transporter that is distinct from the glutamate binding site, altering the transporter's conformation and enhancing its function. grantome.com

This compound demonstrates selectivity among the different subtypes of EAATs. It has been identified as a potent PAM of EAAT2 (also known as GLT-1) and also shows PAM activity at EAAT1. nih.govacs.org Conversely, it is reported to be inactive at the EAAT3 subtype. nih.govacs.org EAAT2 is the most abundant glutamate transporter in the central nervous system, accounting for approximately 95% of total glutamate uptake, and is primarily located on astrocytes. nih.govnih.gov By enhancing the activity of EAAT2, the compound can increase the rate of glutamate clearance from the synapse. nih.gov This action is considered a promising therapeutic strategy for neuroprotection in conditions associated with excessive glutamate signaling and excitotoxicity. nih.gov

The table below summarizes the reported activity of this compound on EAAT subtypes.

Transporter SubtypeMechanism of ActionPotency (EC₅₀)
EAAT1 Positive Allosteric Modulator (PAM)0.6 ± 0.8 nM
EAAT2 Positive Allosteric Modulator (PAM)Good Potency (Specific value not detailed in source)
EAAT3 InactiveNot Applicable
Data sourced from: Journal of Medicinal Chemistry. acs.org

Antimicrobial Action Mechanisms and Related Investigations

A review of the scientific literature did not yield any studies investigating the antimicrobial properties of this compound. While other compounds containing a pyridine (B92270) ring or acetic acid itself have been shown to possess antimicrobial activities, these properties cannot be assumed for the subject compound without specific experimental evidence. nih.govmdpi.comnih.gov

Bacteriostatic Effects and Morphological Changes in Microorganisms

In line with the lack of general antimicrobial studies, no research is available that specifically examines the bacteriostatic effects of this compound or any morphological changes it might induce in microorganisms. Studies have shown that certain pyridine derivatives can cause significant damage to bacterial cell walls, leading to changes in shape and integrity, but no such investigations have been published for this particular compound. nih.gov

Pathways for Biofilm Formation Inhibition

Biofilm formation is a critical factor in the development of persistent microbial infections, providing a protective environment for bacteria against host immune responses and antimicrobial agents. The ability to inhibit biofilm formation is a key therapeutic strategy. While direct studies on this compound are limited, research on related pyridine derivatives suggests potential mechanisms for biofilm inhibition.

One study on a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated broad-spectrum anti-biofilm activity. nih.gov These compounds exhibited significant, concentration-dependent inhibition of biofilm formation in various bacterial strains. The proposed mechanism suggests that the introduction of specific chemical moieties, such as a fluorine atom to the pyridine ring, can enhance the molecule's ability to penetrate the biofilm and interact with bacterial targets. nih.gov It is speculated that the electron-withdrawing nature of such substitutions reduces the electron cloud density of the pyridine ring, which may improve the binding of the drug to its target or facilitate its distribution within the biofilm matrix. nih.gov

The general mechanism of action for biofilm inhibition by various chemical agents often involves interference with key stages of biofilm development, including initial attachment, microcolony formation, and maturation. For instance, some compounds disrupt quorum sensing, a cell-to-cell communication system that regulates gene expression for biofilm formation. Others may interfere with the production of extracellular polymeric substances (EPS), which form the structural matrix of the biofilm. While the specific pathway for this compound is yet to be elucidated, its structural components, the cyclohexyl and pyridin-3-yl groups, may contribute to its potential antibiofilm properties by influencing its lipophilicity and ability to interact with bacterial membranes or signaling pathways.

Table 1: Investigated Anti-Biofilm Activity of Related Pyridine Derivatives

Compound Type Bacterial Strain Observed Effect Potential Mechanism

Mechanisms of Drug Resistance Development in Microbial Contexts

The development of drug resistance is a major challenge in antimicrobial therapy. Understanding the mechanisms by which microbes develop resistance to a particular compound is crucial for its effective and sustainable use. For this compound, direct studies on resistance development are not available. However, research on related 3-(pyridine-3-yl)-2-oxazolidinone derivatives provides some initial insights.

In a multi-generational resistance selection assay, a representative compound from this series, 21d, demonstrated a stable effect against S. pneumoniae with less propensity for resistance development over 15 days compared to the established antibiotic linezolid. nih.gov This suggests that compounds with this structural scaffold may have a lower tendency to induce resistance.

General mechanisms of microbial drug resistance include target modification, enzymatic degradation of the drug, active efflux of the drug from the bacterial cell, and reduced permeability of the bacterial cell wall. The cyclohexyl group in this compound may influence its interaction with efflux pumps, which are a common mechanism of resistance. The hydrophobic nature of the cyclohexyl group could potentially increase the compound's affinity for these pumps, leading to its expulsion from the cell. Conversely, modifications to the pyridine ring or the acetic acid moiety could alter its susceptibility to enzymatic degradation or its binding to the target site, thereby influencing the potential for resistance development. Further studies are required to determine the specific resistance mechanisms that might emerge against this compound.

Table 2: Comparative Resistance Development Potential

Compound Organism Duration of Study Observation
Compound 21d (a 3-(pyridine-3-yl)-2-oxazolidinone derivative) S. pneumoniae (ATCC 49619) 15 days Less drug resistance growth compared to linezolid

Modulation of Cellular and Metabolic Pathways by this compound

The biological effects of a chemical compound are ultimately mediated through its interaction with and modulation of cellular and metabolic pathways. While the specific pathways affected by this compound have not been directly investigated, molecular docking studies on related 3-(pyridine-3-yl)-2-oxazolidinone derivatives offer predictive insights.

These docking studies suggest that the active compounds bind to bacterial ribosomes, a key target for many antibiotics. The binding mode involves the formation of hydrogen bonds between the molecule and purine (B94841) or pyrimidine (B1678525) residues of the ribosomal RNA. nih.gov The cyclohexyl group of one of the derivatives was shown to have hydrophobic interactions with specific residues of the ribosome (U2538, G2539, U2540, and C2846). nih.gov This suggests a potential mechanism of action involving the inhibition of protein synthesis.

Ligand Applications in Radiopharmaceutical Development and Metal Coordination Chemistry

The structural features of this compound, specifically the pyridine ring and the carboxylic acid group, make it a potential candidate for applications as a ligand in radiopharmaceutical development and metal coordination chemistry.

The pyridine nitrogen and the carboxylate oxygen atoms can act as donor atoms, allowing the molecule to form stable complexes with a variety of metal ions. mdpi.com This property is fundamental in the design of radiopharmaceuticals, where a chelating ligand is used to bind a radioactive metal isotope to a targeting molecule. Pyridine-containing ligands have been successfully used to label biomolecules with diagnostic and therapeutic radionuclides like Technetium-99m (99mTc). nih.gov The development of radiolabeled pyridine derivatives for positron emission tomography (PET) imaging is also an active area of research. researchgate.net

In metal coordination chemistry, pyridine and carboxylic acid functionalities are widely used to construct metal-organic frameworks (MOFs) and coordination polymers with diverse structures and properties. These materials have potential applications in catalysis, gas storage, and drug delivery. While there are no specific reports on the use of this compound in these applications, its structure suggests that it could serve as a versatile building block for the synthesis of novel metal complexes with interesting biological or material properties. The cyclohexyl group could further influence the solubility, stability, and steric properties of the resulting metal complexes.

Table 3: Potential Applications Based on Structural Moieties

Structural Moiety Potential Application Rationale
Pyridine Ring Radiopharmaceutical ligand, Metal coordination Nitrogen atom acts as a metal coordinating site.
Carboxylic Acid Radiopharmaceutical ligand, Metal coordination Oxygen atoms of the carboxylate group act as metal coordinating sites.

Derivatization Strategies for Enhanced Research Utility of 2 Cyclohexyl 2 Pyridin 3 Yl Acetic Acid

Analytical Derivatization for Detection Enhancement

The inherent structure of 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid may not possess optimal properties for sensitive detection by common analytical instruments. Its carboxylic acid group provides a reactive handle for targeted chemical modification to overcome limitations such as poor ionization efficiency in mass spectrometry or the lack of a strong chromophore for UV-Visible spectroscopic detection. nih.gov

For quantitative analysis using High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detectors, derivatization is often employed to attach a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) to the analyte. mdpi.com Since this compound lacks a strong native chromophore, this strategy can significantly lower detection limits. tandfonline.com

The carboxylic acid group is the primary target for this modification. Reagents containing aromatic or condensed ring systems are typically used. Pre- or post-column derivatization techniques can be utilized to enhance both sensitivity and selectivity. nih.gov

Common Derivatization Reagents for Spectroscopic Enhancement:

Phenacyl Halides: Reagents like p-bromophenacyl bromide react with the carboxylate anion to form phenacyl esters, which exhibit strong UV absorbance around 254 nm. libretexts.org

Coumarin Derivatives: These are highly fluorescent and can be attached to the carboxylic acid group to enable highly sensitive fluorescence detection. nih.govcapes.gov.br

Anthracene Derivatives: Reagents such as 9-anthryldiazomethane (B78999) (ADAM) react with carboxylic acids to form fluorescent esters, providing high mass sensitivity. nih.govthermofisher.com

Benzooxadiazole Derivatives: Compounds like 4-nitro-7-piperazine-2,1,3-benzooxadiazole (NBDPZ) are excellent chromophores and can be used to recognize carboxylic acids due to their favorable fluorescence characteristics. tandfonline.com

The reaction typically involves esterification, where the carboxylic acid is converted into an ester tagged with the chromophoric or fluorophoric moiety. This not only enhances detection but can also improve the chromatographic properties of the molecule.

While mass spectrometry (MS) is a powerful detection method, the ionization efficiency of carboxylic acids in common modes like electrospray ionization (ESI) can be low, particularly in the often-preferred positive ion mode. researchgate.net Derivatization can introduce moieties that are readily ionized, thereby enhancing the MS signal.

For this compound, derivatization of the carboxyl group can significantly improve its response in positive-ion ESI-MS. nih.gov Strategies include:

Introduction of a Basic Nitrogen Site: Reagents containing a pyridine (B92270) or piperidine (B6355638) moiety, such as 2-picolylamine or 2-hydrazinopyridine, can be coupled to the carboxylic acid. researchgate.netnih.gov The resulting amide derivative has a higher proton affinity, leading to a much stronger signal in positive-ion mode.

Creation of a Permanently Charged Group: The introduction of a quaternary ammonium (B1175870) or pyridinium (B92312) group results in a derivative that is permanently charged, leading to excellent ESI efficiency. nih.gov This approach can significantly increase sensitivity for both mono- and poly-carboxylic acids. nih.govresearchgate.net

Picolinyl Ester Formation: Derivatization with picolinyl alcohol to form picolinyl esters provides protonated molecules with high intensity in LC-ESI-MS/MS, enhancing sensitivity. researchgate.net

These modifications are designed so that the derivatized product provides a characteristic and intense fragment ion during tandem mass spectrometry (MS/MS), which is crucial for sensitive and selective detection using selected reaction monitoring (SRM). researchgate.netnih.gov

The selection of a derivatization reagent depends on the analytical technique and the desired outcome. The carboxylic acid group of this compound can undergo several types of reactions.

Esterification: This is the most common reaction for derivatizing carboxylic acids. It involves reacting the acid with an alcohol in the presence of an acid catalyst, or more commonly for analytical purposes, with a more reactive agent. libretexts.orgresearch-solution.com

Alkyl Halides: Reagents like pentafluorobenzyl bromide (PFB-Br) or p-bromophenacyl bromide form esters and are particularly useful for adding UV-active or electron-capturing groups for GC-ECD or HPLC-UV. libretexts.org

Diazoalkanes: Reagents like diazomethane (B1218177) or fluorescent analogs (e.g., 9-anthryldiazomethane) react quickly without a catalyst to form esters. thermofisher.com

Amidation: This involves coupling an amine to the carboxylic acid. This reaction typically requires a coupling agent to activate the carboxyl group.

Carbodiimides: Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are widely used to facilitate the formation of an amide bond between the carboxylic acid and an amine-containing reagent in aqueous solutions. thermofisher.com This is a versatile method for attaching a wide variety of tags.

The choice of reagent is critical and is dictated by the functional group to be derivatized, the analytical method, and the properties of the resulting derivative.

Table 1: Common Derivatization Reagents for Carboxylic Acid Groups

Reagent Class Example Reagent Target Reaction Analytical Enhancement
Alkyl Halides p-Bromophenacyl bromide Esterification UV Detection
Diazoalkanes 9-Anthryldiazomethane (ADAM) Esterification Fluorescence Detection
Amines (with coupling agent) 2-Picolylamine + EDAC Amidation ESI-MS (+) Signal
Pyridinium Reagents Triphenylpyridinium derivatives Esterification ESI-MS (+) Signal
Silylating Agents N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Silylation (Ester formation) GC Volatility

Derivatization for Optimization of Chromatographic Performance

The physicochemical properties of this compound, particularly the polar and acidic carboxyl group, can lead to poor chromatographic performance. Issues such as peak tailing on reversed-phase HPLC columns or insufficient volatility for gas chromatography (GC) are common. nih.gov

Derivatization can mitigate these problems by converting the polar carboxylic acid into a less polar, more volatile derivative. libretexts.org

For Gas Chromatography (GC): The conversion of the carboxylic acid to a methyl ester or a trimethylsilyl (B98337) (TMS) ester is essential. colostate.edu Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the carboxyl group with a TMS group, increasing volatility and thermal stability. libretexts.org Alkylation to form esters also achieves the same goal. research-solution.com These modifications make the compound suitable for GC and GC/MS analysis. colostate.edu

For High-Performance Liquid Chromatography (HPLC): While less critical than for GC, derivatization can improve peak shape and retention characteristics in reversed-phase HPLC. nih.gov By converting the ionizable carboxylic acid to a neutral ester or amide, interactions with residual silanols on the stationary phase are reduced, leading to more symmetrical peaks. Furthermore, adding a hydrophobic tag can increase retention on C18 columns, which may be beneficial for separating the analyte from polar interferences. researchgate.net

Derivatization for the Generation of Targeted Biological Probes

The carboxylic acid group of this compound serves as a convenient chemical handle for conjugation to other molecules to create targeted biological probes. This strategy allows researchers to use the compound to investigate specific biological systems or pathways.

For instance, to study the compound's behavior within cellular compartments, it can be derivatized with a targeting moiety. A common strategy for targeting acidic organelles like lysosomes is to attach a morpholine (B109124) group. mdpi.com The morpholine becomes protonated in the acidic lysosomal environment, leading to the accumulation of the probe. The derivatization would typically proceed via an amidation reaction, where the morpholine is coupled to the carboxylic acid of this compound using a coupling agent like EDAC.

Similarly, the carboxylic acid can be used to attach the molecule to fluorescent dyes, biotin (B1667282) for affinity purification, or other bioactive molecules to create multifunctional probes for studying biological interactions. nih.gov The isoxazolium salt has been identified as a warhead that can selectively target binding site carboxylic acids within the proteome, paving the way for developing new covalent probes. nih.gov

Applications in Advanced Analytical Techniques Utilizing Derivatization (e.g., HPLC-ESI-MS/MS, GC/MS)

The derivatization strategies discussed are directly applicable to modern, high-sensitivity analytical platforms.

HPLC-ESI-MS/MS: This is a powerful technique for quantifying compounds in complex biological matrices. For carboxylic acids like this compound, acidic mobile phases used to improve chromatographic resolution can suppress ionization in negative mode ESI-MS. researchgate.net Derivatization with a reagent like 2-picolylamine or a pyridinium-based agent converts the analyte into a derivative that ionizes efficiently in the more robust positive ion mode. researchgate.netnih.gov This leads to significantly lower limits of detection (in the femtomole range) and allows for the development of highly sensitive and selective quantitative methods using Selected Reaction Monitoring (SRM). nih.govlih.lu

GC/MS: For analysis by GC/MS, derivatization is not optional but mandatory. The low volatility and thermal instability of the free carboxylic acid prevent it from passing through the GC system. libretexts.org The standard approach is to convert it into a volatile ester, such as a methyl, ethyl, or trimethylsilyl (TMS) ester. colostate.edu This is achieved through reactions like alkylation or silylation. libretexts.orgresearch-solution.com The resulting derivatized molecule can be readily analyzed by GC/MS, providing both retention time and mass spectral data for confident identification and quantification.

Role in Metabolomics Research Methodologies

In the field of metabolomics, which involves the comprehensive analysis of small molecule metabolites in biological systems, the chemical derivatization of analytes is a critical step, particularly for gas chromatography-mass spectrometry (GC-MS) based studies. For a compound such as this compound, derivatization is essential to enhance its volatility and thermal stability, making it amenable to GC analysis. colostate.edulibretexts.org The primary functional group targeted for derivatization in this molecule is the carboxylic acid, although the nitrogen in the pyridine ring can also be a site for certain reactions.

The most prevalent derivatization strategies applicable to this compound in a metabolomics context are silylation and alkylation (specifically esterification). libretexts.orgnih.gov These techniques aim to replace the active hydrogen of the carboxylic acid group with a less polar functional group, thereby reducing intermolecular hydrogen bonding and increasing the compound's volatility. libretexts.orgsigmaaldrich.com

Silylation

Silylation is a widely used derivatization technique in metabolomics for its ability to efficiently derivatize a broad range of metabolites containing active hydrogens, including carboxylic acids, alcohols, and amines. libretexts.orgnih.gov In this process, the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (TMS) group.

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). restek.comusherbrooke.ca The reaction converts the carboxylic acid into its corresponding TMS ester. This derivatization can be carried out under relatively mild conditions. restek.com For instance, a typical procedure might involve heating the sample with the silylating reagent and a solvent like pyridine. research-solution.com

The general reaction for the silylation of this compound would be as follows:

This compound + Silylating Reagent (e.g., BSTFA) → this compound, TMS ester + Byproducts

The resulting TMS derivative is significantly more volatile and thermally stable, allowing for its separation and detection by GC-MS.

Parameter Silylation
Common Reagents BSTFA, MSTFA, TMCS (catalyst)
Targeted Functional Group Carboxylic Acid (-COOH)
Reaction Product Trimethylsilyl (TMS) ester
Advantages for Metabolomics Broad applicability to various metabolites, efficient reaction. nih.gov

Alkylation (Esterification)

Alkylation, and more specifically esterification, is another robust method for the derivatization of carboxylic acids. libretexts.org This technique involves converting the carboxylic acid into an ester, most commonly a methyl ester, which is more volatile and less polar than the parent acid. colostate.edusigmaaldrich.com

A frequently used method for esterification in metabolomics is the use of methanol (B129727) with an acid catalyst, such as boron trifluoride (BF3) or hydrochloric acid (HCl). libretexts.orgrestek.com The reaction of this compound with BF3-methanol, for example, would yield its methyl ester. This process typically requires heating for a specified period to ensure complete reaction. restek.com

The general reaction for the esterification of this compound is:

This compound + Methanol (in the presence of a catalyst like BF3) → Methyl 2-cyclohexyl-2-(pyridin-3-yl)acetate + Water

The resulting methyl ester exhibits improved chromatographic behavior, with sharper peaks and better resolution in GC analysis. libretexts.org

Parameter Alkylation (Esterification)
Common Reagents BF3-Methanol, HCl-Methanol
Targeted Functional Group Carboxylic Acid (-COOH)
Reaction Product Methyl ester
Advantages for Metabolomics Produces stable derivatives, improves chromatographic peak shape. libretexts.orgsigmaaldrich.com

The application of these derivatization strategies is fundamental to incorporating the analysis of compounds like this compound into broader metabolomic studies. By converting it into a form suitable for GC-MS analysis, researchers can effectively separate, identify, and quantify this molecule from complex biological matrices, thereby enabling a more comprehensive understanding of the metabolome.

Advanced Preclinical Research Directions for 2 Cyclohexyl 2 Pyridin 3 Yl Acetic Acid

Lead Compound Identification and Optimization Strategies in Drug Discovery

In pharmaceutical research, the journey from a promising chemical entity to a viable drug candidate is a meticulous process, beginning with the identification of a "lead compound." A lead compound is a chemical that demonstrates pharmacological or biological activity and serves as the starting point for further development. ijddd.com The process of discovering and refining these leads is fundamental to modern drug design.

The initial phase, known as lead identification, involves screening large libraries of chemical compounds to find "hits"—molecules that interact with a specific biological target crucial to a disease process. danaher.com High-throughput screening (HTS) techniques can assess up to 100,000 compounds per day, identifying hits with micromolar or sub-micromolar activity that can be developed into lead compounds. danaher.com

Several strategies are employed to refine a lead compound. These often involve direct chemical manipulation of the molecule's functional groups. Medicinal chemists may add or exchange functional groups, make isosteric replacements (substituting one atom or group with another that has a similar size, shape, and electronic configuration), or adjust ring systems to improve the compound's interaction with its target and its behavior in the body. danaher.com Computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and free energy perturbation (FEP) calculations are increasingly used to guide these modifications, predicting how structural changes will affect binding affinity and other properties. danaher.comnih.gov

Table 1: Key Strategies in Lead Optimization

Strategy Description Objective
Functional Group Modification Adding, removing, or swapping functional groups on the lead scaffold. danaher.com Enhance potency, selectivity, and solubility; reduce toxicity.
Isosteric Replacement Substituting atoms or groups with others of similar physical or chemical properties. danaher.com Improve metabolic stability and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies Systematically altering parts of the molecule to determine which groups are critical for biological activity. Identify the pharmacophore and guide further modifications.

| Computational Modeling | Using computer simulations (e.g., molecular docking, FEP) to predict binding affinity and ADMET properties. danaher.comnih.gov | Prioritize synthetic efforts and design more effective analogs. |

Development as Chemical Probes for Elucidating Biological Systems and Pathways

Beyond its potential as a therapeutic precursor, a molecule like 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid can be developed into a chemical probe—a powerful tool for basic biological research. uci.edu Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, allowing researchers to study that target's function within a complex cellular environment. uci.edunih.gov

According to criteria used by institutions like the NIH Molecular Libraries Screening Centers Network, an ideal chemical probe should exhibit high affinity for its primary target (typically below 100 nM) and at least a tenfold selectivity against related targets. nih.gov The development of such probes is essential for dissecting intricate biological pathways and validating new drug targets. nih.gov

The structural scaffold of this compound could be systematically modified to create a high-quality chemical probe. This process involves optimizing its potency and selectivity for a single biological target. Further modifications can be made to incorporate reporter functionalities, such as fluorescent tags or bioorthogonal handles. uci.edunih.gov For instance, the scaffold could be derivatized to create a fluorogenic probe that "turns on" by emitting a fluorescent signal only upon binding to its target, enabling real-time imaging of the target's activity in living cells. uci.edu These tools are invaluable for understanding the molecular mechanisms that dictate cellular signaling and physiology. nih.gov

Table 2: Characteristics of an Ideal Chemical Probe

Characteristic Description Importance
High Potency Strong binding affinity for the intended target (e.g., <100 nM). nih.gov Allows for use at low concentrations, minimizing off-target effects.
High Selectivity Minimal interaction with other related and unrelated biological targets. nih.gov Ensures that observed biological effects are due to modulation of the intended target.
Known Mechanism of Action A clear understanding of how the probe interacts with its target (e.g., inhibitor, activator). Enables accurate interpretation of experimental results.
Cellular Permeability The ability to cross cell membranes to reach intracellular targets. Essential for studying biological processes within living cells.

| Chemical Tractability | The scaffold should be amenable to chemical modification for adding reporter tags or improving properties. uci.edu | Facilitates the creation of versatile tools for different experimental applications. |

Exploration of Polypharmacology and Multi-Target Therapeutic Approaches

The traditional "one drug, one target" paradigm in drug discovery is increasingly being challenged by the concept of polypharmacology. nih.gov This innovative approach involves designing single chemical entities, known as multi-target-directed ligands (MTDLs), that are capable of modulating multiple biological targets simultaneously. nih.gov Polypharmacology is particularly promising for treating complex, multifactorial diseases such as cancer, autoimmune disorders, and neurodegenerative diseases, where the dysregulation of several interconnected pathways contributes to the pathology. nih.govnih.gov

The rationale behind this strategy is that hitting multiple nodes in a disease network can lead to synergistic therapeutic effects and a more robust clinical outcome than inhibiting a single target. nih.gov A multi-target drug may also require a lower dose to achieve efficacy, which can diminish the risk of adverse effects. nih.gov

The structure of this compound, featuring both a bulky cyclohexyl group and a hydrogen-bonding pyridinyl moiety, presents opportunities for development as a polypharmacological agent. Through rational design, this scaffold could be optimized to interact with several structurally related targets, such as multiple G-protein coupled receptors (GPCRs) or various protein kinases. Research has suggested that the most effective geroprotectors (lifespan-extending compounds) often target multiple biogenic amine receptors, highlighting the power of this approach. nih.gov By fine-tuning the scaffold's substituents, medicinal chemists could engineer a compound with a specific multi-target profile designed to combat a complex disease with greater efficacy.

Table 3: Comparison of Single-Target vs. Multi-Target Drug Approaches

Feature Single-Target Approach Multi-Target Approach (Polypharmacology)
Design Philosophy "One drug, one target." High specificity for a single protein. nih.gov "One drug, multiple targets." Designed to interact with several specific targets. nih.gov
Therapeutic Application Best suited for diseases driven by a single-gene or single-protein defect. Highly effective for complex, multifactorial diseases (e.g., cancer, inflammatory disorders). nih.gov
Potential Advantages Lower risk of off-target effects; straightforward mechanism of action. Potential for synergistic efficacy, lower drug resistance, and improved therapeutic outcomes. nih.govnih.gov

| Potential Challenges | May be less effective for complex diseases; susceptible to pathway redundancy. | More complex design and optimization; requires careful balancing of activities to avoid toxicity. |

Strategic Development for Neglected Tropical Diseases (e.g., Trypanosoma cruzi)

Neglected tropical diseases (NTDs) affect millions of people worldwide, yet research and development for new treatments remain severely underfunded. nih.gov One such illness is Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. nih.govnih.gov The disease is endemic in Latin America and is a leading cause of infectious cardiomyopathy. nih.govplos.org Current treatments rely on two nitro-heterocyclic drugs, benznidazole (B1666585) and nifurtimox, which have significant limitations, including toxicity and limited efficacy in the chronic stage of the disease. nih.gov

This therapeutic gap creates an urgent need for new drug discovery programs targeting T. cruzi. The development of novel small molecules built upon scaffolds like this compound represents a promising strategy. A key approach in anti-parasitic drug discovery is to target enzymes that are essential for the parasite's survival but are absent or significantly different in humans.

Two well-validated drug targets in T. cruzi are cruzain, the major cysteine protease of the parasite, and sterol C14α-demethylase (CYP51), an enzyme critical for the parasite's membrane integrity. nih.govresearchgate.net The scaffold of this compound could be used as a starting point to design specific inhibitors against these enzymes. The cyclohexyl group could be optimized to fit into hydrophobic pockets of the enzyme's active site, while the pyridinyl and acetic acid moieties could be modified to form critical hydrogen bonds or other interactions, leading to potent and selective inhibition. The significant genetic diversity among T. cruzi strains, which can lead to varying drug tolerance, underscores the importance of developing novel chemical entities that can overcome these challenges. plos.org

Table 4: Potential Drug Targets in Trypanosoma cruzi

Target Function Rationale for Inhibition
Cruzain Major cysteine protease involved in parasite nutrition, differentiation, and invasion. researchgate.net Essential for all life stages of the parasite; inhibition is lethal to T. cruzi.
Sterol C14α-demethylase (CYP51) Key enzyme in the biosynthesis of ergosterol, a critical component of the parasite's cell membrane. nih.gov Inhibition disrupts membrane integrity, leading to parasite death. Azole antifungals target this pathway.
Trypanothione Reductase Enzyme unique to trypanosomatids that is central to their antioxidant defense system. Inhibition makes the parasite vulnerable to oxidative stress.

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | An enzyme in the purine (B94841) salvage pathway, which the parasite relies on for DNA synthesis. | The parasite cannot synthesize purines de novo, making this pathway essential for its survival. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid with high purity?

  • The synthesis typically involves coupling cyclohexyl and pyridinyl moieties via a nucleophilic substitution or cross-coupling reaction. Refluxing in aprotic solvents (e.g., DMF or THF) with catalysts like Pd(PPh₃)₄ enhances yield. Post-synthesis, purification via column chromatography followed by HPLC (using C18 columns with acetonitrile/water gradients) ensures ≥95% purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • X-ray crystallography is the gold standard. Use SHELX software for structure solution and refinement . For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and bond angles . Complementary techniques like NMR (¹H/¹³C, COSY, and HSQC) and high-resolution mass spectrometry (HRMS) validate molecular connectivity .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • The compound is soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Stability tests indicate no decomposition under inert atmospheres (N₂/Ar) at 25°C for 48 hours. Avoid prolonged exposure to strong acids/bases or oxidizers to prevent degradation .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how are they resolved?

  • Challenges include twinning, disorder in the cyclohexyl ring, or weak diffraction. SHELXL’s TWIN and PART commands help model disordered regions, while merging equivalent reflections improves data quality. For low-resolution data (<1.0 Å), charge-flipping algorithms in SHELXD enhance phase determination .

Q. How can researchers assess the pharmacological activity of this compound in vitro?

  • Screen for bioactivity using enzyme inhibition assays (e.g., NADPH-dependent reductases) or receptor-binding studies. For cytotoxicity, employ MTT assays on cell lines (e.g., HEK293 or HepG2). Molecular docking (AutoDock Vina) predicts interactions with targets like aldose reductase, guided by structural analogs in the PDB (e.g., 4GCA) .

Q. What analytical methods validate the compound’s purity and identity in complex mixtures?

  • LC-MS (ESI+) confirms molecular weight (theoretical [M+H]+: ~260.3 g/mol). Purity ≥99% is achieved via UPLC with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid/acetonitrile gradient. For trace impurities, GC-MS headspace analysis detects volatile byproducts .

Q. How should researchers resolve contradictions between computational predictions and experimental data?

  • Cross-validate DFT-optimized geometries (B3LYP/6-31G*) with experimental XRD bond lengths. If discrepancies persist (e.g., in dihedral angles), re-examine solvent effects or lattice packing forces. Use NMR chemical shift calculations (GIAO method) to reconcile spectral assignments .

Methodological Notes

  • Safety Protocols : Handle with nitrile gloves and PPE due to potential respiratory irritation (H335). Use fume hoods for weighing and reactions .
  • Data Reproducibility : Replicate XRD measurements at multiple temperatures (100–300 K) to confirm structural consistency. Archive raw diffraction data (CIF files) for peer validation .
  • Ethical Compliance : Follow institutional guidelines for biological testing and disposal of organic waste (incineration at 800°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.